Lipophilicity Differentiation: Lower LogP (3.48) Versus 4-Trifluoromethyl Analog (LogP 4.33) Confers Favorable Drug-Likeness
The target compound exhibits a calculated LogP of 3.48, which is 0.85 log units lower than its closest 2D analog, 3-amino-N-(4-methoxyphenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (LogP 4.33) . Both compounds share identical tPSA (77.2 Ų) and hydrogen bond donor/acceptor counts (Hdon 2, Hacc 3), meaning the reduced LogP is achieved without compromising polarity metrics. The absence of the electron-withdrawing 4-CF₃ group also lowers molecular weight from 381 to 313 g/mol, placing the target compound within more favorable ranges for oral bioavailability according to Lipinski and Veber rule criteria .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.48 (Hit2Lead/ChemBridge ID 8896739) |
| Comparator Or Baseline | 3-amino-N-(4-methoxyphenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide: LogP = 4.33 (Hit2Lead ID 5276901) |
| Quantified Difference | ΔLogP = -0.85 (target compound is more hydrophilic); ΔMW = -68 g/mol |
| Conditions | Calculated properties from Hit2Lead/ChemBridge screening compound database; computational prediction method consistent across entries |
Why This Matters
A LogP difference of 0.85 units is pharmacokinetically meaningful, with LogP >4.0 associated with increased risk of poor solubility, high metabolic clearance, and promiscuous protein binding; the target compound's lower LogP makes it a more tractable starting point for lead optimization requiring balanced ADME properties.
